trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
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Overview
Description
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride: is a heterocyclic compound with the molecular formula C7H14N2. It is a derivative of pyrrolopyridine and is known for its unique structural properties, which make it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the hydrogenation of pyrrolopyridine derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to maintain the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of pyrrolopyridine oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions .
Biology: In biological research, the compound is used to study the structure-activity relationships of pyrrolopyridine derivatives. It is also investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It is studied for its potential to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A compound with similar structural properties but different biological activities.
1H-pyrrolo[2,3-b]pyridine: Another related compound with distinct chemical and biological properties.
Uniqueness: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h6-9H,1-5H2;2*1H/t6-,7-;;/m0../s1 |
InChI Key |
PBDBVGLZVIIZNU-JFYKYWLVSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]2NC1.Cl.Cl |
Canonical SMILES |
C1CC2CNCC2NC1.Cl.Cl |
Origin of Product |
United States |
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